molecular formula C22H32O5 B1163301 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione CAS No. 76497-89-7

8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione

Cat. No.: B1163301
CAS No.: 76497-89-7
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Description

8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione is a diterpenoid compound extracted from the aerial parts of Leonurus japonicus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione involves multiple steps, typically starting from simpler diterpenoid precursors. The key steps include:

    Epoxidation: Introduction of the epoxy group at the 15,16 position.

    Acetylation: Addition of the acetoxy group at the 8 position.

    Oxidation: Formation of the dione structure at the 7,9 positions.

These reactions often require specific catalysts and conditions, such as the use of peracids for epoxidation and acetic anhydride for acetylation.

Industrial Production Methods

Industrial production of this compound may involve extraction from natural sources like Leonurus japonicus, followed by purification processes to achieve the desired purity levels. Techniques such as chromatography and crystallization are commonly employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione undergoes various chemical reactions, including:

    Oxidation: Can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the dione structure.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Peracids, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more complex oxygenated derivatives, while reduction can yield alcohols or hydrocarbons.

Scientific Research Applications

8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex diterpenoids.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in traditional medicine.

    Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in inflammatory pathways.

    Receptor Binding: Binding to cellular receptors that mediate biological responses.

    Signal Transduction: Modulating signal transduction pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Labdane Diterpenoids: Compounds with similar labdane skeletons but different functional groups.

    Epoxy Diterpenoids: Compounds with epoxy groups at different positions.

    Acetoxy Diterpenoids: Compounds with acetoxy groups at different positions.

Uniqueness

8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

76497-89-7

Molecular Formula

C22H32O5

Appearance

Oil

Origin of Product

United States

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